(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

Catalog No.
S12254698
CAS No.
1355202-96-8
M.F
C11H17N3O
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

CAS Number

1355202-96-8

Product Name

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol

IUPAC Name

(5-methyl-6-piperazin-1-ylpyridin-3-yl)methanol

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C11H17N3O/c1-9-6-10(8-15)7-13-11(9)14-4-2-12-3-5-14/h6-7,12,15H,2-5,8H2,1H3

InChI Key

DPCNLAURVCVLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)CO

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a piperazine moiety and a hydroxymethyl group. The compound's structure allows for various interactions with biological systems, making it of interest in medicinal chemistry. Its molecular formula is C13H18N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Typical for organic compounds containing hydroxyl and amine functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxymethyl group can undergo substitution reactions, particularly with electrophiles.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones under appropriate conditions.
  • Formation of Salts: The piperazine nitrogen can form salts with acids, enhancing solubility and stability.

These reactions are influenced by the electronic properties of the substituents on the pyridine ring and the piperazine nitrogen.

(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol exhibits notable biological activities, including:

  • Antioxidant Activity: Compounds with similar structures have shown the ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems .
  • Cytotoxicity: Studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, correlating with their lipophilicity and structural features .
  • Pharmacological Potential: The piperazine moiety is often associated with various pharmacological effects, including anxiolytic and antipsychotic properties .

Synthesis of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol can be achieved through several methods:

  • Pyridine Derivative Synthesis: Starting from commercially available pyridine derivatives, various functional groups can be introduced via electrophilic aromatic substitution.
  • Piperazine Coupling: Piperazine can be introduced through nucleophilic substitution or coupling reactions.
  • Hydroxymethylation: The final step involves hydroxymethylation, which can be accomplished using formaldehyde or other suitable reagents under acidic or basic conditions.

These methods can vary in complexity and yield depending on the specific reaction conditions employed.

The compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Chemical Biology: Used as a probe to study biological pathways due to its ability to interact with specific proteins or enzymes.
  • Material Science: Potential use in creating novel materials that require specific chemical functionalities.

Interaction studies are crucial for understanding how (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol interacts with biological targets. Techniques such as:

  • Molecular Docking: To predict binding affinities and modes of interaction with target proteins.
  • In Vitro Assays: To evaluate the biological effects on cell lines and elucidate mechanisms of action.

These studies help in optimizing the compound for better efficacy and reduced side effects.

Several compounds share structural similarities with (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-(4-Piperidinyl)-2-propanolPiperidine ring; alcohol groupAnxiolytic effects
4-(4-Methylpiperazinyl)-2-pyridinaminePiperazine; amino groupAntidepressant properties
5-Chloro-N-(piperidin-1-yl)pyrimidin-2-aminesPiperidine; halogen substitutionAnticancer activity

Uniqueness

The uniqueness of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol lies in its specific combination of a piperazine ring and a hydroxymethyl group on a pyridine scaffold. This configuration may enhance its solubility and bioavailability compared to similar compounds, potentially leading to improved therapeutic profiles.

Regioselective Functionalization of Pyridine-Piperazine Scaffolds

Regioselective modification of pyridine-piperazine hybrids relies on the electronic and steric directing effects of substituents. The nitro group at the 3-position of pyridine significantly enhances electrophilicity at the 2-position, enabling nucleophilic aromatic substitution (NAS) with piperazine. For example, 2-chloro-3-nitropyridine undergoes NAS with excess piperazine in acetonitrile under reflux, yielding 1-(3-nitropyridin-2-yl)piperazine in 65% yield. The nitro group’s electron-withdrawing nature directs nucleophilic attack to the adjacent carbon, ensuring regioselectivity.

Palladium-catalyzed cross-coupling reactions further expand functionalization strategies. Suzuki-Miyaura and Buchwald-Hartwig reactions enable trisubstitution of halopyridines, introducing aryl, alkynyl, or amino groups at specific positions. For instance, 2,4,5-trichloropyrimidine undergoes sequential couplings, demonstrating the compatibility of pyridine-piperazine scaffolds with diverse electrophiles.

Table 1: Regioselective Functionalization Methods

MethodSubstrateConditionsYield (%)Reference
NAS with Piperazine2-Chloro-3-nitropyridineAcetonitrile, reflux65
Suzuki-Miyaura Coupling2,4,5-TrichloropyrimidinePd catalyst, aqueous HPMC85

Solvent-Dependent Nucleophilic Aromatic Substitution Optimization

Solvent polarity and hydrogen-bonding capacity critically influence NAS efficiency. In HPMC/water systems, sodium tert-butoxide outperforms weaker bases like triphenylsilanol, achieving 95% conversion in 30 minutes. Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, while aqueous mixtures reduce side product formation. For example, 0.1 wt% HPMC in water suppresses hydrolysis of 2,4,5-trichloropyrimidine, favoring NAS over competing pathways.

Table 2: Solvent Effects on NAS Efficiency

Solvent SystemBaseConversion (%)Product Ratio (3:4)
HPMC/Water (0.1 wt%)Sodium tert-butoxide959:1
AcetonitrilePotassium carbonate707:3
DMFTriethylamine888:2

Kamlet-Taft Solvatochromic Parameter Analysis for Reaction Tuning

Kamlet-Taft parameters (α, β, π) quantitatively correlate solvent properties with NAS outcomes. Acetonitrile’s high dipolarity/polarizability (π = 0.75) facilitates transition-state stabilization, whereas water’s strong hydrogen-bond donor ability (α = 1.17) necessitates additives like HPMC to mitigate undesired hydrolysis. Optimizing β (hydrogen-bond acceptor capacity) through solvent blending improves yields; for instance, tetrahydrofuran (β = 0.55) enhances nucleophile activation when paired with polar aprotic solvents.

Microwave-Assisted vs Conventional Heating in Piperazine Coupling

Microwave irradiation reduces reaction times from hours to minutes while maintaining or improving yields. Conventional heating of 2-chloro-N-arylacetamides with piperazine derivatives in acetonitrile requires 18–36 hours for 50%–70% yields. In contrast, microwave-assisted Suzuki reactions in aqueous media achieve 85% yield in 30 minutes. The rapid, uniform heating of microwaves minimizes side reactions, particularly in solvent systems prone to thermal degradation.

Table 3: Heating Method Comparison

MethodReaction TimeYield (%)Energy Input (W)
Conventional Reflux18–36 hours50–70100–150
Microwave Irradiation30 minutes85300–500

Impact of 5-Methyl Substitution on Receptor Binding Affinity

The 5-methyl group on the pyridine ring significantly enhances receptor binding affinity by optimizing hydrophobic interactions with target proteins. Comparative studies of methyl-substituted pyridine derivatives demonstrate that the 5-position methyl group creates a steric and electronic environment favorable for engaging with hydrophobic pockets in receptor binding sites [2]. For example, in dopamine transporter (DAT) binding assays, analogs with 5-methyl substitutions exhibited up to 3-fold higher affinity compared to non-methylated counterparts (Table 1) [2].

Table 1. Binding Affinity of Pyridine Derivatives with Varying Substitutions

CompoundMethyl PositionDAT IC₅₀ (nM)SERT IC₅₀ (nM)
Non-methylated analog4201,200
3-Methyl analog3380980
5-Methyl analog5140650

The methyl group’s electron-donating properties also stabilize π-π interactions with aromatic residues in receptor pockets, as observed in molecular docking studies of structurally related compounds [6].

Hydrogen Bond Acceptor Positioning in Urea/Sulfonylurea Linkers

The methanol group at the 3-position of the pyridine ring serves as a hydrogen bond donor, while the piperazine nitrogen atoms act as hydrogen bond acceptors. This dual functionality enables the compound to form stable interactions with both acidic and basic residues in target binding sites. For instance, in mGluR5 negative allosteric modulators, analogous hydroxyl and piperazine groups coordinate with Ser808 and Thr780 residues, respectively, to stabilize ligand-receptor complexes [6].

The spatial arrangement of these groups is critical:

  • The methanol hydroxyl group forms a hydrogen bond with backbone carbonyl oxygen atoms in urea linkers (distance: 2.1–2.3 Å) [6].
  • The piperazine nitrogen interacts with acidic side chains (e.g., aspartate or glutamate) through water-mediated hydrogen bonds [4].

Steric Effects of Piperazine N-Substituents on Target Engagement

Bulky substituents on the piperazine ring reduce binding affinity by introducing steric clashes with receptor subpockets. For example, trifluoromethyl groups at the piperazine N-position decrease DAT binding affinity by 40% compared to unsubstituted piperazine analogs [5]. Molecular dynamics simulations reveal that larger substituents displace critical water molecules in the binding pocket, disrupting hydrogen-bonding networks [2].

Key Observations:

  • Unsubstituted piperazine: Optimal for maintaining a balance between steric tolerance and hydrophobic contact (van der Waals energy: −45 kcal/mol) [4].
  • Methyl-substituted piperazine: Reduces target engagement by 20% due to partial occlusion of the binding cleft [5].

Metabolic Stability Correlation with LogP and PSA Parameters

Metabolic stability is strongly influenced by the compound’s LogP (2.8) and PSA (65 Ų), which fall within the optimal range for oral bioavailability. Data from pyrido[3,2-d]pyrimidine analogs demonstrate that compounds with LogP >3.0 and PSA <90 Ų exhibit prolonged mean residence times (MRT) in vivo (Table 2) [3].

Table 2. Pharmacokinetic Parameters of Related Compounds

CompoundLogPPSA (Ų)MRT (h)Bioavailability (%)
A2.81400.912
B3.81204.934
C4.7656.958

The metric 3HBD (hydrogen bond donors) − LogP predicts bioavailability for this compound:
$$ \text{3
HBD − LogP} = 3(1) − 2.8 = 0.2 $$
Values below 6 correlate with >20% bioavailability, consistent with its favorable pharmacokinetic profile [3].

Comparative Molecular Field Analysis (CoMFA) of Pyridine-Piperazine Conformers

Comparative Molecular Field Analysis represents a cornerstone three-dimensional quantitative structure-activity relationship methodology for investigating pyridine-piperazine derivatives including (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. The CoMFA approach employs molecular interaction fields to correlate structural variations with biological activity through statistical analysis of steric and electrostatic contributions [1] [2].

The methodology involves systematic alignment of molecular conformers within a three-dimensional grid system, typically employing grid spacing of 1.5 Å for optimal resolution of molecular interactions [3]. For pyridine-piperazine systems, the sp³ carbon probe atom provides effective discrimination of steric and electrostatic fields, with standard cutoff values of 30.0 kcal/mol applied to prevent singularities near atomic centers [4].

Conformational Analysis Protocol

The conformational analysis of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol requires comprehensive sampling of the piperazine ring conformations, which exhibit significant flexibility due to the six-membered saturated heterocycle. The pyridine ring provides a rigid aromatic framework for molecular alignment, while the methanol substituent at the 3-position introduces additional conformational degrees of freedom [5] [6].

Studies of related piperazine-pyridine systems demonstrate that molecular alignment based on the common pyridine-piperazine pharmacophore yields statistically robust CoMFA models with cross-validation coefficients (q²) ranging from 0.571 to 0.685 and non-cross-validated correlation coefficients (r²) between 0.814 and 0.950 [3]. The optimal number of partial least squares components typically ranges from 3 to 4, balancing model complexity with predictive accuracy [2].

Field Contribution Analysis

The steric and electrostatic field contributions provide mechanistic insights into receptor-ligand interactions. For P2Y12 receptor antagonists containing pyridine-piperazine scaffolds, steric contributions typically account for 60-70% of the variance, while electrostatic interactions contribute 30-40% [3]. The methyl group at the 5-position of the pyridine ring in (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol likely enhances steric complementarity with hydrophobic receptor regions [7].

Statistical Validation

Rigorous statistical validation through leave-one-out cross-validation and external test set predictions ensures model reliability. Bootstrap analysis and 10-fold cross-validation provide additional confidence measures for the derived structure-activity relationships [3]. The F-statistic values typically range from 145 to 304 for well-performing models, indicating strong statistical significance of the observed correlations [2].

ParameterTypical RangeOptimal Values for Pyridine-Piperazine
Grid spacing (Å)1.0 - 2.01.5
Probe atomsp³ carbonsp³ carbon probe
Van der Waals cutoff (kcal/mol)30.030.0
Electrostatic cutoff (kcal/mol)30.030.0
Partial least squares components2-63-4
Cross-validation coefficient (q²)0.5-0.80.571-0.685
Non-cross-validated coefficient (r²)0.8-0.950.814-0.950
Standard error of estimate0.3-0.80.481-0.612
F-statistic50-300145-304

Molecular Dynamics Simulations of P2Y12 Receptor-Ligand Complexes

Molecular dynamics simulations provide atomistic insights into the dynamic behavior of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol within the P2Y12 receptor binding pocket. These simulations capture conformational fluctuations, binding kinetics, and thermodynamic stability of the protein-ligand complex over timescales ranging from nanoseconds to microseconds [8] [9].

Simulation Setup and Parameterization

The P2Y12 receptor system requires careful preparation including the addition of missing residues, optimization of protonation states, and embedding within an explicit lipid bilayer environment [9]. The CHARMM36 force field provides validated parameters for the protein and membrane components, while the general AMBER force field (GAFF) with AM1-BCC charges describes the ligand interactions [9].

For (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, the piperazine nitrogen atoms require appropriate protonation state assignment based on the physiological pH of 7.4. The compound likely exists in a monoprotonated form under these conditions, influencing its electrostatic interactions with the receptor [6].

System Equilibration and Production

The solvated protein-ligand system undergoes systematic equilibration through energy minimization using the steepest descent algorithm with convergence tolerance of 1000 kJ/mol/nm [10]. Sequential heating in the NVT ensemble (100 ps) followed by pressure equilibration in the NPT ensemble (100 ps) ensures proper system relaxation before production simulations [9].

Production molecular dynamics simulations extend for 150-500 nanoseconds under periodic boundary conditions with a timestep of 2.0 femtoseconds [8] [9]. Temperature and pressure coupling employ the Berendsen algorithms with coupling times of 0.1 ps and 2.0 ps, respectively, maintaining physiological conditions at 300 K and 1 bar [10].

Conformational Dynamics Analysis

Root mean square deviation (RMSD) analysis tracks the structural stability of both the protein backbone and ligand throughout the simulation trajectory. For P2Y12 receptor complexes, equilibration typically occurs within 7-12 nanoseconds, as evidenced by RMSD plateau values [9]. The receptor undergoes conformational changes to accommodate ligand binding, particularly in the extracellular loop regions [11].

Root mean square fluctuation (RMSF) profiles identify flexible regions that contribute to ligand recognition and binding specificity. Transmembrane helices generally exhibit lower fluctuations compared to loop regions, while the binding pocket residues show intermediate flexibility that facilitates ligand accommodation [9].

Binding Pocket Analysis

The P2Y12 receptor binding pocket exhibits significant volume changes upon ligand binding. For antagonist complexes, the pocket volume can expand from approximately 172 ų to over 660 ų, indicating substantial receptor plasticity [9]. The (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol structure suggests favorable interactions with both hydrophobic and polar receptor regions.

Simulation ParameterStandard ProtocolP2Y12 Receptor Complex
Force fieldCHARMM36/AMBER ff14SBCHARMM36
Water modelTIP3PTIP3P
Temperature (K)300300
Pressure (bar)1.01.0
Timestep (fs)2.02.0
Simulation time (ns)100-500150-500
Cutoff distance (Å)12.012.0
PME grid spacing (Å)1.01.0
Thermostat coupling time (ps)0.10.1
Barostat coupling time (ps)2.02.0

Free Energy Perturbation Studies for Binding Pocket Optimization

Free Energy Perturbation calculations provide quantitative predictions of binding affinity changes upon structural modifications of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol. This computational approach employs alchemical transformations to calculate relative binding free energies with chemical accuracy, typically achieving precision within ±1.0 kcal/mol of experimental values [12] [13].

Thermodynamic Integration Methodology

The FEP protocol employs thermodynamic integration across a series of lambda windows that gradually transform one ligand into another through a defined alchemical pathway [14] [15]. For pyridine-piperazine derivatives, the transformation typically involves modification of substituents while maintaining the core pharmacophore structure [16].

The alchemical transformation follows the thermodynamic cycle approach, calculating the relative binding free energy (ΔΔG) between two ligands through the equation: ΔΔG = ΔGalch^bound - ΔGalch^free, where the superscripts denote the bound and free states of the transformation [15]. This approach cancels systematic errors and provides more accurate predictions than absolute binding free energy calculations [13].

Enhanced Sampling Protocols

Replica exchange with solute tempering (REST) enhances conformational sampling by scaling the interactions of the ligand and surrounding residues while maintaining the bulk solvent at physiological temperature [12]. This method improves convergence for flexible ligands like (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, which contains rotatable bonds in both the methanol substituent and piperazine ring [14].

The optimal lambda spacing employs 16-24 windows for GPCR systems, with simulation times of 10-20 nanoseconds per window to ensure adequate sampling [13]. Adaptive lambda scheduling automatically optimizes the number of intermediate states based on overlap statistics between adjacent windows [16].

Binding Affinity Predictions

For P2Y12 receptor ligands, FEP calculations demonstrate excellent correlation with experimental binding affinities, achieving Pearson correlation coefficients of 0.55-0.83 across diverse chemical scaffolds [13]. The method successfully predicts nanomolar to micromolar binding affinities with mean absolute errors typically below 1.0 kcal/mol [16].

Computational Efficiency Considerations

FEP calculations for membrane protein systems require substantial computational resources, typically consuming 1000-5000 CPU hours per transformation [13]. However, the predictive accuracy justifies this investment for lead optimization campaigns, particularly when experimental synthesis and testing costs are considered [16].

The multi-trajectory approach employed in modern FEP implementations improves statistical precision by running multiple independent simulations with different initial conditions [17] [15]. This ensemble-based methodology provides robust uncertainty estimates and identifies potential convergence issues [14].

FEP ParameterStandard SettingsGPCR Applications
Lambda windows12-2016-24
Simulation time per window (ns)5-1010-20
Replica exchange methodREST/HREXREST
Restraint typeFlat-bottom harmonicSpherical harmonic
Soft-core parameter (α)0.50.5
Electrostatic scalingLinearLinear
Van der Waals scalingSoft-coreSoft-core
Typical accuracy (kcal/mol)±1.0±0.8
Computational cost (CPU hours)500-20001000-5000

Machine Learning Models for Predicting Antagonist Potency

Machine learning approaches offer complementary strategies for predicting the biological activity of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol and related compounds through pattern recognition in large chemical datasets. These methods leverage molecular descriptors, fingerprints, and structural features to establish quantitative structure-activity relationships without requiring detailed mechanistic understanding [18] [19].

Feature Engineering and Molecular Representation

Effective machine learning models require appropriate molecular representation schemes that capture relevant chemical information. For pyridine-piperazine compounds, molecular descriptors include topological indices, electronic properties, and pharmacophoric features [20]. Extended connectivity fingerprints (ECFP) provide robust structural encoding that captures local molecular environments relevant to biological activity [18].

The three-dimensional molecular structure of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol can be encoded through various approaches including distance matrices, molecular graphs, and quantum chemical descriptors [19]. Graph neural networks represent molecular structures as nodes (atoms) and edges (bonds), enabling direct learning from chemical connectivity patterns [18] [21].

Algorithm Selection and Performance

Random Forest algorithms demonstrate exceptional performance for QSAR modeling of heterocyclic compounds, achieving cross-validation coefficients of 0.75-0.90 and prediction accuracies of 85-95% [22] [23]. The ensemble nature of Random Forest provides robust predictions while maintaining interpretability through feature importance rankings [23].

Support Vector Machines excel in handling high-dimensional molecular descriptor spaces and demonstrate superior performance for drug-likeness predictions compared to neural network approaches [24] [25]. SVM models achieve accuracies of 80-92% with cross-validation R² values of 0.70-0.88, particularly excelling in cases with limited training data [26].

Deep neural networks, including graph neural networks and convolutional architectures, achieve the highest prediction accuracies (88-98%) for complex molecular property prediction tasks [18] [20]. However, these methods require larger datasets and offer limited interpretability compared to tree-based algorithms [27].

Model Validation and Generalization

Rigorous validation protocols ensure reliable performance estimates for machine learning models. Five-fold cross-validation provides robust estimates of model performance, while external test sets evaluate generalization to unseen chemical structures [28] [18]. Bootstrap sampling and permutation testing assess statistical significance of the observed performance metrics [29].

For P2Y12 antagonist prediction, machine learning models demonstrate excellent discriminative ability with area under the curve (AUC) values exceeding 0.90 for both receiver operating characteristic and precision-recall curves [28]. Bayesian optimization and ensemble methods further improve prediction reliability through uncertainty quantification [27].

Interpretability and Chemical Insights

Model interpretability remains crucial for understanding structure-activity relationships and guiding synthetic chemistry efforts. Random Forest models provide feature importance scores that identify critical molecular descriptors for antagonist activity [23]. SHAP (Shapley Additive exPlanations) values offer instance-level explanations for individual predictions [19].

For (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol, machine learning models likely identify the piperazine nitrogen basicity, pyridine aromaticity, and methanol hydrogen bonding capacity as key features determining P2Y12 receptor affinity [6]. The methyl substituent at the 5-position may contribute to selectivity through steric interactions with specific receptor residues [30].

AlgorithmAccuracy Range (%)Cross-validation R²Training TimeInterpretability
Random Forest85-950.75-0.90MediumHigh
Support Vector Machine80-920.70-0.88FastMedium
Neural Networks (Deep)88-960.80-0.94SlowLow
Gradient Boosting86-940.78-0.92MediumMedium
Naive Bayes75-850.65-0.80Very FastHigh
Decision Trees70-800.60-0.75FastVery High
Ensemble Methods90-970.85-0.95SlowMedium
Graph Neural Networks92-980.88-0.96Very SlowLow

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

207.137162174 g/mol

Monoisotopic Mass

207.137162174 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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